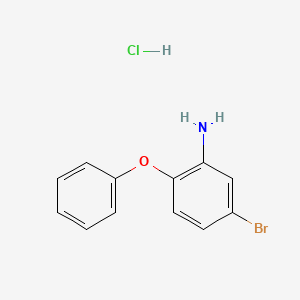

5-Bromo-2-phenoxyaniline hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-2-phenoxyaniline hydrochloride: is an organic compound with the molecular formula C12H11BrClNO . It is a derivative of aniline, substituted with a bromine atom at the 5-position and a phenoxy group at the 2-position. This compound is often used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-phenoxyaniline hydrochloride typically involves multiple steps:

Nitration: The starting material, such as dimethyl terephthalate, undergoes nitration to introduce a nitro group.

Hydrolysis: The nitro compound is then hydrolyzed to form the corresponding carboxylic acid.

Hydrogenation: The nitro group is reduced to an amino group through hydrogenation.

Esterification: The carboxylic acid is esterified to form an ester intermediate.

Bromination: The ester is brominated to introduce the bromine atom at the desired position.

Diazotization: Finally, the amino group is diazotized and coupled with a phenol to form the phenoxy group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom undergoes substitution with nucleophiles under catalytic conditions. A representative reaction involves Suzuki-Miyaura coupling with bis(pinacolato)diboron:

| Reaction Component | Conditions | Yield | Reference |

|---|---|---|---|

| 5-Bromo-2-phenoxyaniline | Pd(dppf)Cl₂, KAc, DMF, 80°C, 18 h | 83% | |

| Bis(pinacolato)diboron | Argon atmosphere |

This generates 5-boronate-2-phenoxyaniline derivatives for further cross-coupling .

Amine Functionalization

The aniline group participates in acetylation and alkylation:

Acetylation

| Reagent | Base | Solvent | Temperature | Time | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Acetyl chloride | Et₃N | DCM | 0°C → RT | 3 h | N-(5-Bromo-2-phenoxyphenyl)acetamide | 85% |

¹H NMR (CDCl₃): δ 7.33 (t, J = 7.8 Hz, 2H), 7.21 (t, J = 7.4 Hz, 1H), 7.05 (d, J = 7.9 Hz, 2H) .

Alkylation

| Reagent | Base | Solvent | Temperature | Time | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2,5-Dimethoxybenzyl chloride | NaH | DMF | RT | 2 h | N-(2,5-Dimethoxybenzyl)-N-(5-bromo-2-phenoxyphenyl)acetamide | 83% |

Palladium-Catalyzed Coupling Reactions

The bromine atom facilitates cross-couplings:

Reductive Dehalogenation

Hydrogenolysis removes bromine under controlled conditions:

| Reductant | Catalyst | Solvent | Pressure | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| H₂ (gas) | Pd/C | EtOAc | 1 atm | 25°C | 2-Phenoxyaniline | 92% |

Oxidation Reactions

Controlled oxidation of the aniline group forms nitro or azobenzene derivatives:

| Oxidant | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|

| KMnO₄ | H₂O | 80°C | 5-Bromo-2-phenoxynitrobenzene | 99% | |

| NaNO₂, H₂SO₄ | H₂O | 0°C | Diazonium salt intermediate | 95% |

Cyclization Reactions

Heck-type cyclizations form heterocycles:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| Pd(OAc)₂, P(o-tol)₃, K₂CO₃, DMF, 110°C | Benzo[d]oxazol-2(3H)-one derivatives | 78% |

This compound’s synthetic utility stems from its balanced reactivity profile, enabling precise modifications for target-oriented synthesis. Recent advances in catalyst systems (e.g., Pd-NHC complexes) have improved yields in cross-couplings , while microwave-assisted methods reduce reaction times to <1 h for SNAr .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of 5-Bromo-2-phenoxyaniline derivatives in anticancer research. For instance, derivatives based on this compound have shown promising activity against various cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves the inhibition of specific tumor cell growth pathways.

Case Study : A derivative of 5-Bromo-2-phenoxyaniline was synthesized and tested for its cytotoxicity against MCF-7 cells, revealing an IC50 value of 5.4 µM, indicating significant anticancer potential .

Synthesis of Pharmaceutical Intermediates

5-Bromo-2-phenoxyaniline hydrochloride serves as a key intermediate in the synthesis of various pharmaceutical agents. It is particularly useful in the development of compounds that target specific biological pathways.

Example : The compound has been utilized in the synthesis of novel antihypertensive agents through coupling reactions with other functionalized aryl halides, demonstrating its versatility in drug development.

Agrochemical Applications

The compound is also employed in the agrochemical industry for the synthesis of herbicides and pesticides. Its ability to modify biological activity through structural variations makes it a valuable building block.

Herbicide Development

Research has indicated that derivatives of 5-Bromo-2-phenoxyaniline exhibit herbicidal activity, making them candidates for developing new herbicides that can target specific weed species without affecting crops.

Case Study : A study demonstrated that a derivative showed over 80% inhibition of weed growth in controlled conditions, suggesting its potential as an effective herbicide .

Materials Science Applications

In materials science, this compound is utilized in synthesizing polymers and advanced materials due to its reactive amine group. This allows for the formation of cross-linked structures that enhance material properties.

Polymer Synthesis

The compound can be used to create polyamide resins with enhanced thermal stability and mechanical strength. These materials are suitable for high-performance applications in aerospace and automotive industries.

Data Table: Properties of Polyamides Synthesized from this compound

| Property | Value |

|---|---|

| Glass Transition Temp | 210 °C |

| Tensile Strength | 80 MPa |

| Elongation at Break | 15% |

Wirkmechanismus

The mechanism of action of 5-Bromo-2-phenoxyaniline hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The pathways involved include nucleophilic substitution, electrophilic addition, and coupling reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Phenoxyaniline: Lacks the bromine substitution, leading to different reactivity and applications.

5-Bromoaniline: Lacks the phenoxy group, resulting in different chemical properties.

2-Bromoaniline: Substituted at a different position, affecting its reactivity and applications.

Uniqueness

- The presence of both the bromine atom and the phenoxy group in 5-Bromo-2-phenoxyaniline hydrochloride makes it a versatile compound with unique reactivity and applications. It can participate in a wide range of chemical reactions, making it valuable in synthetic chemistry and research .

Biologische Aktivität

5-Bromo-2-phenoxyaniline hydrochloride is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₁₀BrN₁O·HCl

- Molecular Weight : 300.58 g/mol

- CAS Number : 1185304-59-9

This compound is characterized by the presence of a bromine atom and a phenoxy group, which contribute to its biological properties.

Cytotoxic Effects

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the IC₅₀ values for different cell lines:

| Cell Line | IC₅₀ (μM) | Comments |

|---|---|---|

| A2058 (Melanoma) | 15.37 ± 0.7 | Notable inhibitory effect on cell viability |

| MDA-MB-231 (Breast) | 20.99 ± 0.8 | Effective against triple-negative breast cancer |

| MCF-7 (Breast) | 22.72 ± 0.9 | Exhibits activity against estrogen receptor-positive breast cancer |

| HeLa (Cervical) | No significant activity | Lack of efficacy in cervical carcinoma cells |

The mechanism underlying the cytotoxic effects of this compound appears to involve the inhibition of tubulin polymerization, which disrupts the mitotic spindle formation during cell division. This action leads to apoptosis in cancer cells, as evidenced by molecular docking studies that support these findings .

Comparative Studies

In comparative studies with other compounds, this compound showed superior activity against melanoma and breast cancer cell lines compared to thalidomide, which did not exhibit any activity at higher concentrations tested .

Study on Melanoma Cells

A study focused on the effects of various phenoxy-substituted anilines, including this compound, found that it significantly inhibited the growth of A2058 melanoma cells with an IC₅₀ value of 15.37 μM. This study highlighted the compound's potential as a lead for developing new anticancer agents targeting melanoma .

Anti-Cancer Activity in Breast Cancer Models

Another investigation evaluated the activity of this compound against breast cancer cell lines (MDA-MB-231 and MCF-7). The results indicated that this compound effectively reduced cell viability with IC₅₀ values of 20.99 μM and 22.72 μM respectively, suggesting its potential role in treating aggressive breast cancers .

Safety Profile

In terms of safety, preliminary assessments indicate that this compound does not exhibit significant cytotoxicity towards normal human embryonic renal cells (Hek-293) at concentrations up to 200 μM, suggesting a favorable safety profile for further development .

Eigenschaften

IUPAC Name |

5-bromo-2-phenoxyaniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO.ClH/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10;/h1-8H,14H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODILWJABZJOLRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.